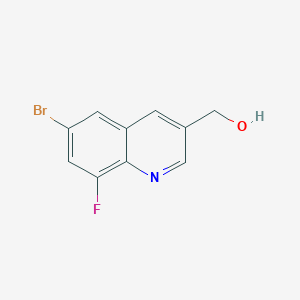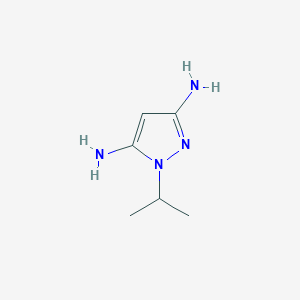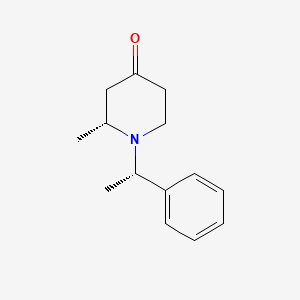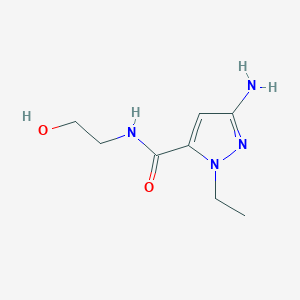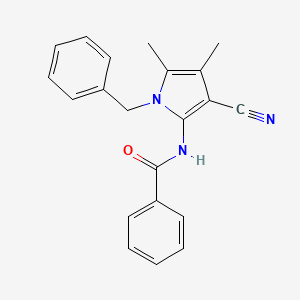
2-Phenoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone, also known as PPE, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. PPE is a synthetic compound that has been synthesized using specific methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
2-Phenoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone and similar Schiff bases have been evaluated for their effectiveness as corrosion inhibitors. In a study by Hegazy et al. (2012), these compounds showed promising results in inhibiting corrosion on carbon steel in acidic environments. Their efficiency is linked to their chemical structures (Hegazy et al., 2012).
Antifungal Applications
Compounds related to this compound have demonstrated antifungal properties. Zhang et al. (2016) synthesized pyrazolo[1,5-a]pyrimidines derivatives and found them effective against various phytopathogenic fungi (Zhang et al., 2016).
Antibacterial Activity
Similarly structured compounds have been synthesized with notable antibacterial properties. Merugu et al. (2010) developed piperidine-containing pyrimidine imines and thiazolidinones that exhibited significant antibacterial activity in their study (Merugu et al., 2010).
Synthesis and Characterization
These compounds have been synthesized and characterized through various techniques, as described in studies like that of Zhang Dan-shen (2009), who synthesized a similar compound with notable efficiency (Zhang Dan-shen, 2009).
Pharmacological Potential
Though not directly on this compound, related compounds have been synthesized and evaluated for various pharmacological activities. For example, Rani et al. (2012) synthesized new bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes with promising antioxidant properties (Rani et al., 2012).
Propiedades
IUPAC Name |
2-phenoxy-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(11-21-13-4-2-1-3-5-13)19-9-7-14(10-19)22-15-6-8-17-12-18-15/h1-6,8,12,14H,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRBUZQSDDJSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-hydroxyazetidin-1-yl)methanone](/img/structure/B2631127.png)
![N-[(4-methoxyphenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2631128.png)
![Ethyl 2-[(2-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2631130.png)
![4-((3,5-dimethylisoxazol-4-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2631132.png)
![5-ethyl-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2631133.png)
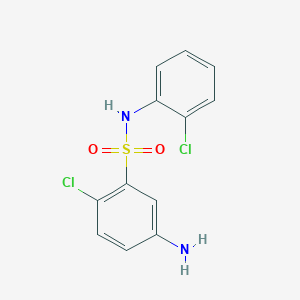
![5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2631136.png)
![3-(3-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2631137.png)
